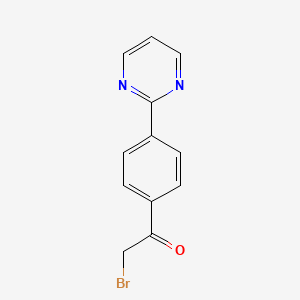
2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone is a chemical compound that features a bromine atom, a pyrimidinyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(pyrimidin-2-yl)phenyl ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like alcohols.
Scientific Research Applications
2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone involves its interaction with biological targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidinyl group can enhance binding affinity through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
2-Bromo-1-phenylethanone: Lacks the pyrimidinyl group, making it less specific in biological applications.
2-Bromo-1-(4-(1-pyrrolidinyl)phenyl)ethanone: Contains a pyrrolidinyl group instead of a pyrimidinyl group, which alters its reactivity and biological activity.
Uniqueness: 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone is unique due to the presence of the pyrimidinyl group, which enhances its specificity and binding affinity in biological systems. This makes it a valuable compound in medicinal chemistry and biochemical research .
Properties
Molecular Formula |
C12H9BrN2O |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
2-bromo-1-(4-pyrimidin-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H9BrN2O/c13-8-11(16)9-2-4-10(5-3-9)12-14-6-1-7-15-12/h1-7H,8H2 |
InChI Key |
NSGWKLADZCNJFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















